N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It has a specific chemical structure and is a white to light yellow solid .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide”, involves a multi-step synthetic approach . The synthesized compounds are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide” is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been used in the development of new anti-inflammatory drugs . It has been found to be a potent inhibitor of COX-2, an enzyme that plays a key role in inflammation .
Analgesic Applications
The compound has shown potential as an analgesic, or pain reliever . In vivo studies have demonstrated its effectiveness in reducing pain .
Inhibition of COX-1
While the compound is less potent in inhibiting COX-1, an enzyme also involved in inflammation, it still shows promising results .
Inhibition of 5-LOX
The compound has shown effectiveness in inhibiting 5-LOX, another enzyme involved in the inflammatory response .
Potential Role in Various Phlogistic Agents
The compound has been explored for its potential role in various phlogistic agents .
Anti-Nociceptive Applications
Both compounds have also shown significant potency in the anti-nociceptive assay .
Future Directions
The future directions for “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide” could involve further exploration of its pharmacological activities. For instance, it could be studied for its potential as an anti-inflammatory drug . Additionally, more research could be conducted to understand its mechanism of action and to develop new compounds related to this scaffold .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) . The compounds were also evaluated for antibacterial and antifungal activity .
Mode of Action
Similar compounds have been found to interact strongly with the viral target, the rna polymerase pb1-pb2 subunits of influenza a virus .
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Related compounds have shown significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) with high selectivity index values and favorable toxicity profiles .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSMBQLIMELTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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